3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one
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Overview
Description
“3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one” is an organic compound with the CAS Number: 2241131-19-9 . It has a molecular weight of 254.29 .
Synthesis Analysis
A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .Molecular Structure Analysis
The IUPAC name of the compound is 3-(3-(pyrimidin-5-yl)phenyl)piperazin-2-one . The InChI code is 1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19) .Chemical Reactions Analysis
The synthesis of this compound involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 254.29 .Scientific Research Applications
Pharmacokinetics and Metabolism
One study detailed the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor that shares a similar pyrimidinylpiperazine structure, highlighting its rapid absorption and the primary metabolic pathways involved in its elimination in rats, dogs, and humans (Sharma et al., 2012).
Antiproliferative Activity
Another research demonstrated the synthesis and in vitro antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, revealing potential anticancer properties. This study suggests the therapeutic potential of these compounds in oncology (Mallesha et al., 2012).
Antimicrobial Activity
The antimicrobial activity of novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including pyrimidin-2-ylpiperazine derivatives, was evaluated. This work suggests the promise of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).
Neuropharmacological Effects
Research on 1-(2-Pyrimidinyl)-piperazine, a metabolite of antidepressant/anxiolytic agents, explored its effects on noradrenergic neurotransmission. Such studies contribute to understanding the neuropharmacological mechanisms of drugs containing the pyrimidinylpiperazine moiety (Blier et al., 1991).
Dual Immunoregulatory Effects
Pyrimidylpiperazine derivatives have been identified as dual regulators of pro- and anti-inflammatory cytokines, offering potential therapeutic strategies for conditions characterized by cytokine dysregulation. This dual regulation mechanism was demonstrated in a study using a synthetic derivative to protect mice from endotoxin-induced shock (Fukuda et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyridopyrimidines, a class of compounds to which this compound belongs, have a wide range of biological activity . They are used on several therapeutic targets , indicating that the compound may interact with multiple targets in the body.
Mode of Action
It’s known that the compound is a derivative of piperazin-2-ones , which are known to interact with their targets through various mechanisms, including cyclization reactions .
Properties
IUPAC Name |
3-(3-pyrimidin-5-ylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLSGSKXVSNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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